molecular formula C10H11NO4 B6323659 Methyl 3,5-dimethyl-4-nitrobenzoate, 95% CAS No. 3277-04-1

Methyl 3,5-dimethyl-4-nitrobenzoate, 95%

Cat. No. B6323659
CAS RN: 3277-04-1
M. Wt: 209.20 g/mol
InChI Key: IQUHJQRBKOPNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dimethyl-4-nitrobenzoate (3,5-DMB) is an organic compound derived from nitrobenzene. It is a colorless to pale yellow, crystalline solid with a melting point of 151-153 °C. It is a commonly used synthetic intermediate in the synthesis of organic compounds and is also used in the production of dyes, pharmaceuticals, and other organic compounds. 3,5-DMB is also used in the laboratory as a reagent in organic chemistry, and has many scientific research applications.

Scientific Research Applications

Methyl 3,5-dimethyl-4-nitrobenzoate has a wide range of scientific research applications. It is used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used in the laboratory as a reagent in organic chemistry. Methyl 3,5-dimethyl-4-nitrobenzoate, 95% has also been used in the synthesis of polymers, in the preparation of metal nanoparticles, and in the synthesis of heterocyclic compounds.

Mechanism of Action

Methyl 3,5-dimethyl-4-nitrobenzoate is an organic compound which undergoes a two-step reaction. In the first step, nitrobenzene is reacted with DMF and PTSA to form 3,5-dimethyl-4-nitrobenzaldehyde. In the second step, 3,5-DMNBA is reacted with methanol to form Methyl 3,5-dimethyl-4-nitrobenzoate, 95%.
Biochemical and Physiological Effects
Methyl 3,5-dimethyl-4-nitrobenzoate is an organic compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 3,5-dimethyl-4-nitrobenzoate has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of scientific research applications. However, it is a hazardous compound and should be handled with care. It is also highly flammable, and should be stored in a cool, dry place.

Future Directions

Methyl 3,5-dimethyl-4-nitrobenzoate has a wide range of potential future applications. It may be used in the synthesis of new organic compounds and polymers, in the preparation of metal nanoparticles, and in the synthesis of heterocyclic compounds. It may also be used in the development of new pharmaceuticals, dyes, and other organic compounds. Additionally, Methyl 3,5-dimethyl-4-nitrobenzoate, 95% may be used in the development of new catalysts and reagents for organic chemistry.

properties

IUPAC Name

methyl 3,5-dimethyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHJQRBKOPNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dimethyl-4-nitrobenzoate

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-nitro-benzoic acid (10.0 g, 0.0512 mol) in MeOH (150 mL) is added thionyl chloride (10 ml) at 0° C. and the reaction is heated to 80° C. After 16 h, the reaction mixture is cooled to room temperature and solvent is removed under reduced pressure. The residue is diluted with water (50 ml) and basified with saturated NaHCO3 solution to pH 7-8 and extracted with EtOAc (2×120 mL). The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the title compound as a light yellow solid (10.71 g, 98.3%). 1H NMR (400 MHz, DMSO): δ 7.83 (s, 2H), 3.88 (s, 3H), 2.30 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
98.3%

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